molecular formula C14H21N7O4 B2734089 5-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-N-methyl-2-nitrobenzamide CAS No. 2250437-20-6

5-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-N-methyl-2-nitrobenzamide

Cat. No.: B2734089
CAS No.: 2250437-20-6
M. Wt: 351.367
InChI Key: FUKIKQNMUBAWTP-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-N-methyl-2-nitrobenzamide is a useful research compound. Its molecular formula is C14H21N7O4 and its molecular weight is 351.367. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antifibrillatory Activity

A series of 1,5-diaminopentane derivatives, related structurally to nibentan and by extension sharing a core similarity with the specified compound, have been synthesized and tested for their antifibrillatory activity. These derivatives have shown more potent antifibrillatory effects than nibentan, with some exhibiting a longer duration of action, highlighting their potential in addressing cardiac arrhythmias (Davydova et al., 2000).

Antimycobacterial Activity

Research into the synthesis and antimycobacterial activity of coupling products from 4-aminobenzoic acid hydrazones demonstrates that certain synthesized compounds, including derivatives structurally related to the specified compound, show promising activity against Mycobacterium fortuitum and Mycobacterium tuberculosis H37Rv. This suggests potential applications in treating tuberculosis and other mycobacterial infections (Küçükgüzel et al., 1999).

Cytotoxicity

The exploration of novel hypoxia-selective cytotoxins, including derivatives structurally similar to the specified compound, reveals their selective toxicity for hypoxic cells. This is due to the oxygen-inhibited enzymatic reduction of one of the nitro groups, leading to potent cytotoxic effects. Such compounds could be pivotal in developing targeted cancer therapies, especially for tumors that reside in hypoxic environments (Palmer et al., 1995).

Proteasome Inhibition and Cancer Cell Cytostatic Effects

Compounds designed by condensing reactions involving 4-benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one with amino groups in various aminophenols, including structures related to the specified compound, have shown strong inhibitory effects on the proliferation of human liver cancer HepG2 cells. These compounds inhibit the activity of the human cancer cellular 20S proteasome, indicating their potential as anticancer agents (Yan et al., 2015).

Properties

IUPAC Name

5-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-N-methyl-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N7O4/c1-18-12(22)9-7-8(4-5-11(9)21(24)25)20-13(23)10(15)3-2-6-19-14(16)17/h4-5,7,10H,2-3,6,15H2,1H3,(H,18,22)(H,20,23)(H4,16,17,19)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKIKQNMUBAWTP-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)NC(=O)C(CCCN=C(N)N)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C1=C(C=CC(=C1)NC(=O)[C@H](CCCN=C(N)N)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N7O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.